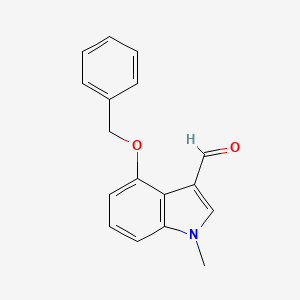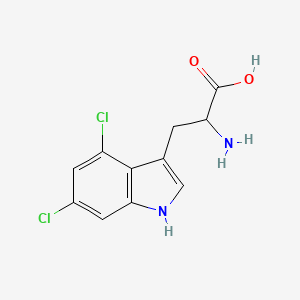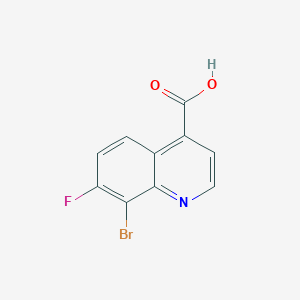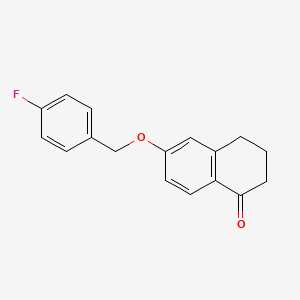
4-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benciloxi)-1-metil-1H-indol-3-carbaldehído es un compuesto orgánico que pertenece a la familia del indol. Los indoles son compuestos orgánicos aromáticos heterocíclicos que desempeñan un papel importante en varios procesos biológicos y se encuentran en muchos productos naturales. Este compuesto en particular presenta un grupo benciloxi en la posición 4, un grupo metil en la posición 1 y un grupo aldehído en la posición 3 del anillo indol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(benciloxi)-1-metil-1H-indol-3-carbaldehído típicamente involucra varios pasos:
Formación del núcleo de indol: El núcleo de indol se puede sintetizar mediante la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas.
Introducción del grupo benciloxi: El grupo benciloxi se puede introducir mediante una reacción de sustitución nucleofílica donde un precursor adecuado de benciloxi reacciona con el núcleo de indol.
Metilación: El grupo metil se puede introducir utilizando yoduro de metilo en presencia de una base como el carbonato de potasio.
Formación: El grupo aldehído se puede introducir mediante una reacción de Vilsmeier-Haack, que implica la reacción del indol con un agente de formación como DMF y POCl3.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y los rendimientos, así como el empleo de catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(benciloxi)-1-metil-1H-indol-3-carbaldehído puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo benciloxi puede participar en reacciones de sustitución nucleofílica, donde se puede reemplazar por otros nucleófilos en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: ácido 4-(benciloxi)-1-metil-1H-indol-3-carboxílico.
Reducción: 4-(benciloxi)-1-metil-1H-indol-3-metanol.
Sustitución: Varios indoles sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-(benciloxi)-1-metil-1H-indol-3-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas y productos farmacéuticos.
Biología: Sirve como una sonda en el estudio de vías biológicas que involucran derivados del indol.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-(benciloxi)-1-metil-1H-indol-3-carbaldehído implica su interacción con varios objetivos moleculares. El grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, inhibiendo potencialmente su actividad. El núcleo indol puede interactuar con receptores biológicos, influyendo en las vías de señalización y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
4-(benciloxi)-2-hidroxibenzaldehído: Estructura similar pero con un grupo hidroxilo en lugar de un grupo metil.
4-(benciloxi)fenol: Carece del núcleo indol y del grupo aldehído.
1-metil-1H-indol-3-carbaldehído: Carece del grupo benciloxi.
Unicidad
4-(benciloxi)-1-metil-1H-indol-3-carbaldehído es único debido a la combinación de sus grupos funcionales, que confieren reactividad química específica y actividad biológica. La presencia del grupo benciloxi aumenta su lipofilia, lo que potencialmente mejora su interacción con las membranas biológicas y los objetivos.
Propiedades
Número CAS |
93315-78-7 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
1-methyl-4-phenylmethoxyindole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-18-10-14(11-19)17-15(18)8-5-9-16(17)20-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3 |
Clave InChI |
WHUYRJAYTFBLLN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)



![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)

![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)



